

Core Properties of Radicolol

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Compound Focus: Radicolol

CAS No.: 12772-57-5

Cat. No.: S541007

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The table below summarizes the fundamental technical data for **Radicolol** [1]:

Property	Specification
DrugBank ID	DB03758 [1]
Generic Name	Radicolol [1]
Modality	Small Molecule [1]
Status	Experimental; not approved for clinical use in the US or elsewhere [1]
Chemical Formula	$C_{18}H_{17}ClO_6$ [1]
Molecular Weight	364.777 g/mol [1]
Synonyms	Monorden, NSC-294404 [1]
CAS Number	12772-57-5 [1]

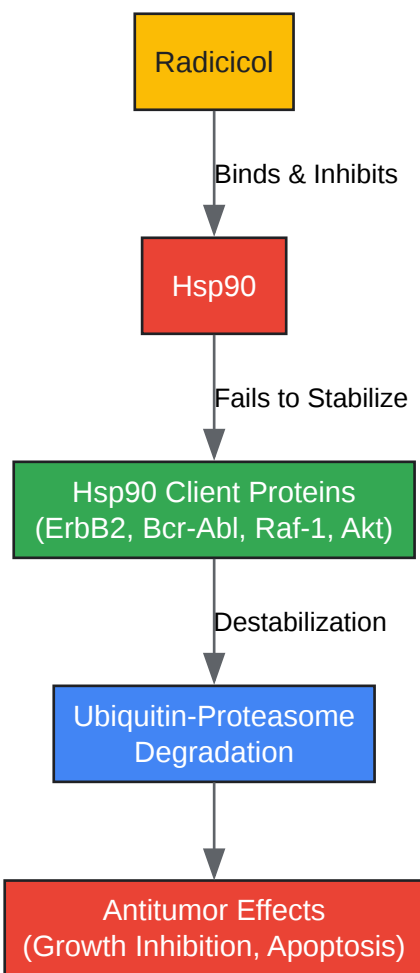
Mechanism of Action and Key Targets

Radicolol's primary mechanism of action is the **inhibition of Heat Shock Protein 90 (Hsp90)**, a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins

[2] [3].

- **Primary Target: Radicolol** binds competitively to the **N-terminal ATP/ADP binding pocket of Hsp90**, inhibiting its ATPase activity and disrupting its chaperoning function [4] [3]. This leads to the proteasomal degradation of Hsp90 client proteins [2].
- **Key Client Proteins Affected:** Treatment with **radicolol** or its active analogues depletes various oncogenic client proteins, including:
 - **ErbB2 (HER2):** An important target in certain breast cancers [2] [5].
 - **Bcr-Abl:** The key oncogenic driver in chronic myeloid leukemia (CML) [2].
 - **Raf-1 and Akt:** Critical signaling proteins that promote cell survival and proliferation [5].

The following diagram illustrates the pathway through which **Radicolol** exerts its antitumor effects:



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Experimental Data and Key Findings

In Vitro and In Vivo Efficacy

Radicol exhibits potent activity in cellular models but faces challenges in animal studies.

Model System	Key Finding	Reference
In Vitro (Cell-free)	Nanomolar potency (IC ₅₀ ~20 nM) against Hsp90 [4].	[4]
In Vitro (Cellular)	Depletes Hsp90 client proteins (e.g., ErbB2, Raf-1); induces apoptosis in cancer cell lines (e.g., KPL-4 breast cancer) [5].	[5]
In Vivo	Low or no antitumor activity due to metabolic instability (e.g., epoxide ring reactivity, Michael addition susceptibility) [2] [4].	[2] [4]

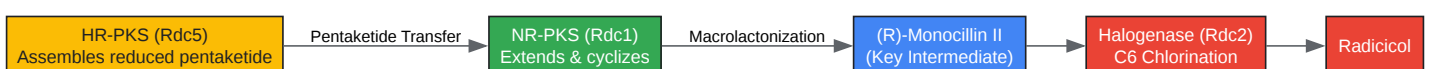
Strategies for Improving Radicol

Researchers have developed analogues to overcome **radicol**'s limitations, primarily focusing on modifying its reactive epoxide and dienone structures [4] [3]. The most successful strategy has been the synthesis of **oxime derivatives** [2] [3].

- **KF58333**: A **radicol** oxime derivative that showed potent in vivo antitumor activity against human breast cancer xenografts in mice. Its activity is **stereospecific**, as its oxime isomer (KF58333) was ineffective [5].
- **Mechanism Confirmation**: The antitumor activity of KF58333 was directly linked to the depletion of Hsp90 client proteins (ErbB2, Raf-1, Akt) and induction of apoptosis within the tumor [5].

Biosynthesis Pathway

Radicol is a resorcylic acid lactone (RAL). Its carbon scaffold is assembled by two large, iterative polyketide synthases (PKSs) in a collaborative manner [4]:



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Guidance for Researchers

Based on the established research, here are key considerations for experimental work with **radicicol**:

- **Choosing Compounds:** For in vivo studies, stable analogues like **KF58333** (a **radicicol** oxime) are more appropriate candidates than **radicicol** itself due to superior metabolic stability and proven efficacy [2] [5].
- **Key Experimental Endpoints:** When evaluating **radicicol** or its analogues, essential mechanistic endpoints include:
 - Depletion of Hsp90 client proteins (e.g., ErbB2, Raf-1, Akt) via western blot [5].
 - Induction of apoptosis (e.g., caspase activation, TUNEL assay) [5].
 - Direct binding to Hsp90 using competitive binding assays [5].
- **Stereochemistry Matters:** The biological activity of **radicicol** analogues can be highly stereospecific. The stereochemistry of modifications, such as the oxime moiety, is critical for in vivo activity [5].

Much of the foundational research on **radicicol**'s mechanism and initial analogue development was published between 2001 and 2010 [2] [4] [5]. For the most current developments, I recommend searching for recent literature on "Hsp90 inhibitors" and "resorcylic acid lactone analogues".

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